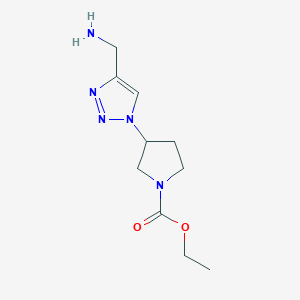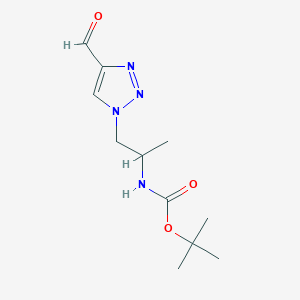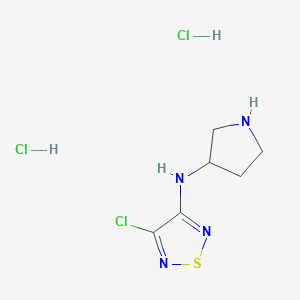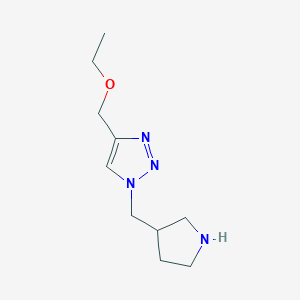
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole, or 4-CM-3-T-1H-P, is a small organic molecule with potential applications in a range of scientific research areas. It is an arylpyrazole compound, a type of heterocyclic compound containing both a pyrazole and an aryl ring, and is synthesized by a simple two-step reaction. This compound has been studied for its potential use in a variety of research areas, including drug discovery, biochemistry, and physiology. It has been found to have bioactivity in a number of areas, including as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
- Field : Polymer Science
- Application : Tris(4-(thiophen-2-yl)phenyl)amine- and Dithienylpyrrole-based Conjugated Copolymers are used in High-Contrast Electrochromic Devices .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Field : Material Science
- Application : A thiophene derivative (7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one) (DTCPA) of donor–acceptor–donor (DAD) architecture is used to study the solvent effect .
- Method : Electrospraying of an organic molecule is carried out using various solvents, obtaining fibril structures along with a range of distinct morphologies .
- Results : A gradual transformation in morphology of the electrospun product from spiked-spheres to only spikes is observed .
- Field : Photovoltaics
- Application : 2-(Thiophen-2-yl)thiazole was introduced as a π-bridge into diethylamino coumarin and novel coumarin sensitizers were synthesized with cyanoacrylic acid or rhodanine acetic acid as electron acceptor .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
High-Contrast Electrochromic Devices
Morphology Control through Electrospraying
Light-Harvesting Capabilities
- Electro-Active Polymer Electrodes
- Field : Material Science
- Application : Molecular variations are incorporated in a triphenylamine-thiophene monomer to direct the polymerization and structure of electro-active polymer electrodes .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Here is another application of thiophene derivatives in scientific research:
- Electro-Active Polymer Electrodes
- Field : Material Science
- Application : Molecular variations are incorporated in a triphenylamine-thiophene monomer to direct the polymerization and structure of electro-active polymer electrodes .
- Method : The detailed method of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Propriétés
IUPAC Name |
4-(chloromethyl)-5-thiophen-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMJLSANWBYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-(thiophen-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















